

detailed procedure for the Brown-Schlesinger synthesis of sodium borohydride

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Compound of Interest

Compound Name: Methylborate

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The Brown-Schlesinger Synthesis of Sodium Borohydride: A Detailed Protocol

Application Note: This document provides a detailed procedure for the synthesis of sodium borohydride (NaBH_4) via the Brown-Schlesinger process. This method, originally developed in the 1940s, remains a cornerstone of industrial sodium borohydride production. The protocol outlines the reaction of sodium hydride with trimethyl borate at elevated temperatures, followed by purification of the resulting sodium borohydride. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic chemistry.

Introduction

The Brown-Schlesinger synthesis is a robust and widely adopted method for the production of sodium borohydride, a versatile reducing agent with numerous applications in organic synthesis, pharmaceuticals, and as a hydrogen storage material. The core of the process involves the reaction of a metal hydride, typically sodium hydride (NaH), with a borate ester, most commonly trimethyl borate ($\text{B}(\text{OCH}_3)_3$). The reaction is typically carried out at elevated temperatures, yielding sodium borohydride and a sodium alkoxide byproduct, in this case, sodium methoxide (NaOCH_3). Subsequent purification steps are necessary to isolate the sodium borohydride.

Overall Reaction

The balanced chemical equation for the Brown-Schlesinger synthesis is as follows:



Quantitative Data

The following table summarizes the key quantitative parameters of the Brown-Schlesinger synthesis.

Parameter	Value	Notes
Stoichiometry	4 moles NaH : 1 mole B(OCH ₃) ₃	A molar excess of sodium hydride can be used to ensure complete reaction of the trimethyl borate.
Reaction Temperature	250-270 °C	The reaction is highly exothermic and requires careful temperature control.[3]
Reaction Time	2-3 hours	Reaction time can vary depending on the scale and specific conditions.
Yield	Up to 94%	The yield is dependent on the purity of reactants and the efficiency of the purification process.[1]
Purity (after purification)	>98%	High purity can be achieved through various purification methods.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of crude sodium borohydride and its subsequent purification.

Part 1: Synthesis of Crude Sodium Borohydride

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Trimethyl borate ($\text{B}(\text{OCH}_3)_3$)
- Anhydrous mineral oil

Equipment:

- Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel
- Heating mantle
- Inert atmosphere system (e.g., nitrogen or argon)
- Schlenk line equipment for handling air-sensitive reagents

Procedure:

- **Reaction Setup:** Assemble the reaction apparatus under an inert atmosphere. The flask should be charged with the appropriate amount of sodium hydride dispersion in mineral oil.
- **Heating:** Begin stirring the sodium hydride slurry and heat the mixture to the reaction temperature of 250-270 °C using a heating mantle.
- **Addition of Trimethyl Borate:** Once the desired temperature is reached, slowly add the trimethyl borate to the stirred sodium hydride slurry via the dropping funnel. The addition should be controlled to maintain the reaction temperature within the specified range, as the reaction is exothermic.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at 250-270 °C for 2-3 hours to ensure the reaction goes to completion.
- **Cooling:** After the reaction period, turn off the heating and allow the reaction mixture to cool to room temperature under a continuous inert atmosphere. The resulting product is a solid mixture of sodium borohydride and sodium methoxide suspended in mineral oil.

Part 2: Purification of Sodium Borohydride

The crude product from Part 1 is a mixture of sodium borohydride, sodium methoxide, and mineral oil. Several methods can be employed for purification.

This method relies on the differential solubility of sodium borohydride and sodium methoxide in liquid ammonia or isopropylamine.

Procedure:

- **Extraction:** Transfer the crude reaction mixture to a suitable extraction apparatus. Extract the sodium borohydride from the solid mixture using liquid ammonia or anhydrous isopropylamine. Sodium borohydride is soluble in these solvents, while sodium methoxide is substantially insoluble.[\[4\]](#)
- **Filtration:** Filter the mixture to separate the solution of sodium borohydride from the insoluble sodium methoxide and mineral oil.
- **Solvent Evaporation:** Evaporate the solvent (liquid ammonia or isopropylamine) from the filtrate under reduced pressure to obtain solid, crude sodium borohydride. The purity at this stage is typically around 88-92%.[\[4\]](#)
- **Further Purification (Optional):** For higher purity, the crude sodium borohydride can be further purified by recrystallization. One method involves heating the crude product to between 270 °C and 330 °C.[\[4\]](#)

This method offers an alternative to using volatile amines.

Procedure:

- **Extraction:** Treat the crude reaction mixture with diethylene glycol dimethyl ether (diglyme). Sodium borohydride is soluble in diglyme, while sodium methoxide is not.[\[5\]](#)
- **Separation:** Separate the diglyme solution containing the dissolved sodium borohydride from the insoluble sodium methoxide.[\[5\]](#)
- **Recovery:** The sodium borohydride can be used directly in the diglyme solution or recovered as a solid by crystallization, for example, by cooling the solution to about 0 °C. This method

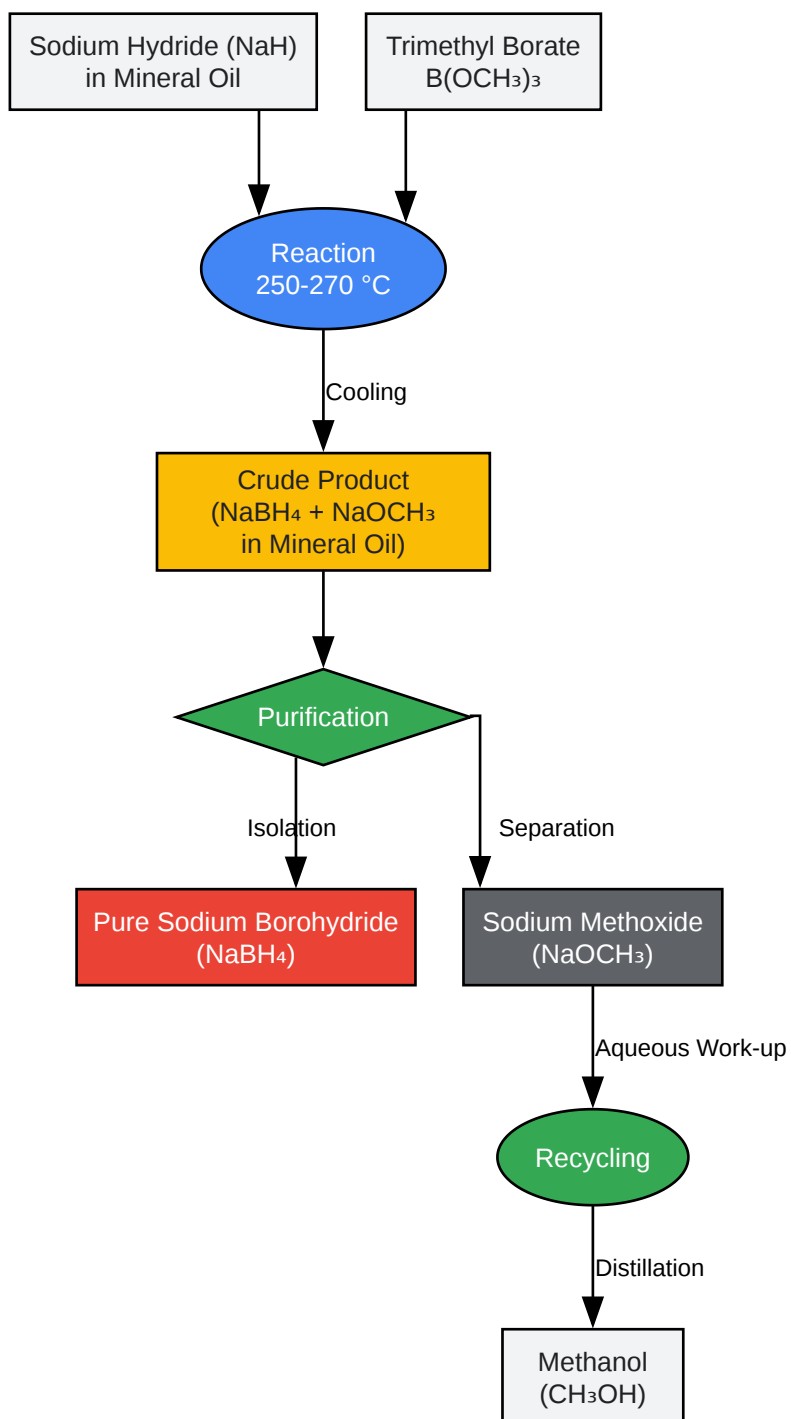
can yield sodium borohydride with a purity of up to 99%.^[5]

This method is often employed in industrial settings and facilitates the recycling of the methoxide byproduct.

Procedure:

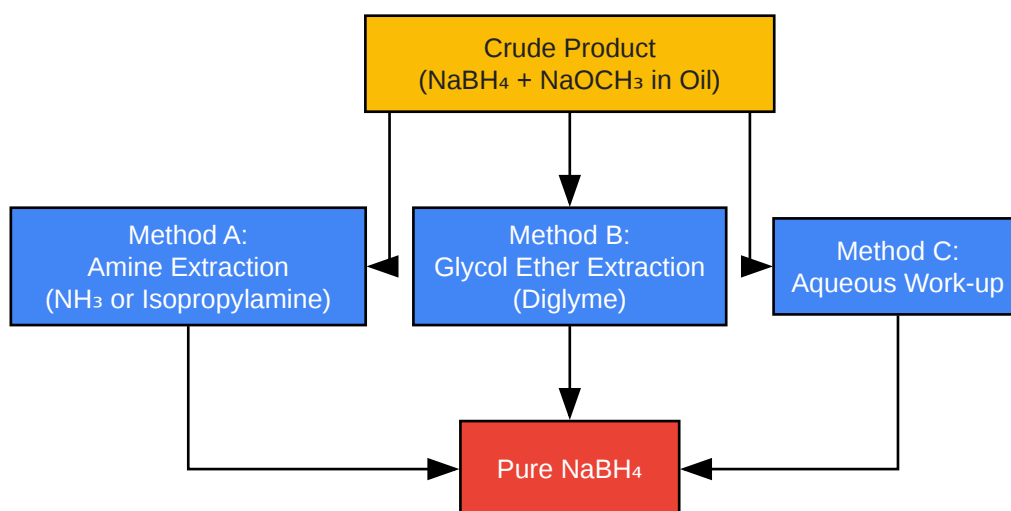
- **Quenching:** Carefully quench the crude reaction mixture with water. The sodium borohydride and sodium methoxide will dissolve in the aqueous phase, separating from the mineral oil.^[6]
- **Hydrolysis of Sodium Methoxide:** In the aqueous solution, sodium methoxide hydrolyzes to form sodium hydroxide and methanol.^[6]
- **Methanol Recovery:** The methanol can be recovered from the aqueous solution by distillation and recycled for the synthesis of trimethyl borate.^[6]
- **Crystallization of Sodium Borohydride:** The sodium borohydride can be isolated from the aqueous sodium hydroxide solution. To obtain high-purity anhydrous sodium borohydride, the solution can be heated to dissolve the NaBH_4 , and then cooled to a predetermined lower temperature (not less than 25 °C) to induce crystallization. The presence of a specific concentration of sodium hydroxide (not less than 12% by weight) is crucial for this process.

Experimental Workflow and Logic Diagrams



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Caption: Workflow of the Brown-Schlesinger Synthesis.



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Caption: Purification options for crude sodium borohydride.

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